8-Hydroxypyrene-1,3,6-trisulfonic acid spectral properties
8-Hydroxypyrene-1,3,6-trisulfonic acid spectral properties
An In-depth Technical Guide to the Spectral Properties of 8-Hydroxypyrene-1,3,6-trisulfonic acid (HPTS)
Abstract
8-Hydroxypyrene-1,3,6-trisulfonic acid, commonly known as HPTS or Pyranine, is a highly water-soluble, membrane-impermeable fluorescent probe renowned for its remarkable sensitivity to pH. Its utility is anchored in a distinct pH-dependent shift in its excitation spectrum, which allows for ratiometric analysis, providing a robust and quantitative measure of pH independent of probe concentration. This guide provides a comprehensive exploration of the core photophysical principles governing HPTS fluorescence, its detailed spectral characteristics, field-proven experimental protocols for its application, and critical considerations for its use in complex biological and chemical systems.
Introduction: The Significance of HPTS in pH Sensing
8-Hydroxypyrene-1,3,6-trisulfonic acid (HPTS) is a polycyclic aromatic hydrocarbon distinguished by a hydroxyl group and three sulfonate moieties. The sulfonic acid groups render the molecule highly polar and water-soluble, while generally preventing it from crossing biological membranes.[1][2] Its most valuable characteristic is the pH-dependent equilibrium between its protonated (acidic, ROH) and deprotonated (basic, RO⁻) forms. With a ground-state acid dissociation constant (pKa) of approximately 7.2 to 7.4, HPTS is an ideal fluorescent indicator for probing pH changes within the physiological range (pH 5.5–8.5).[2][3] This property has led to its widespread adoption in cell biology for measuring intracellular pH, monitoring pH within liposomes and other nanoparticles, and developing advanced biosensors.[1][4][5]
Fundamental Photophysical Principles
The functionality of HPTS as a pH probe is governed by the photophysical transitions between its ground (S₀) and first excited singlet (S₁) states, a concept best described by the Förster cycle. The key principle is that the acidity of the hydroxyl group dramatically increases upon photoexcitation.
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Ground State (S₀): In the ground state, the equilibrium between the protonated form (ROH) and the deprotonated form (RO⁻) is dictated by the environmental pH and the ground-state pKₐ (~7.4).[3]
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Excited State (S₁): Upon absorbing a photon, HPTS is promoted to its excited state (S₁). In this state, the molecule becomes a much stronger acid, with its pKₐ* dropping to approximately 0.4.[3] This phenomenon is known as Excited-State Proton Transfer (ESPT).
Because of ESPT, even if the molecule is in its protonated (ROH) form in the ground state (at pH < 7.4), upon excitation to ROH, it rapidly dissociates a proton to the surrounding aqueous environment to form the excited deprotonated species (RO⁻). Consequently, fluorescence emission is almost exclusively observed from the deprotonated form (RO⁻*) at around 510 nm, regardless of which ground-state species was initially excited.[3][6]
Core Spectral Properties
The dual-excitation, single-emission characteristic of HPTS is the foundation of its use as a ratiometric pH indicator.
Absorption and Excitation Spectra
The two ground-state forms of HPTS have distinct absorption maxima, which are reflected in the fluorescence excitation spectrum when monitoring the emission at 510 nm.
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Protonated Form (ROH): Exhibits a primary absorption/excitation peak around 403-405 nm .[1][3] The intensity of this peak is maximal at acidic pH and decreases as the pH rises.
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Deprotonated Form (RO⁻): Has a primary absorption/excitation peak around 450-460 nm .[3][6] The intensity of this peak is maximal at alkaline pH and increases with rising pH.
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Isosbestic Point: An isosbestic point, where the molar absorptivity of the two species is equal, is observed around 413-418 nm .[7][8] At this wavelength, the fluorescence intensity is independent of pH, making it a useful reference point for ratiometric measurements.
As the pH of an HPTS solution transitions from acidic to alkaline, a clear shift in the excitation spectrum is observed: the 405 nm peak diminishes while the 450 nm peak grows in intensity.[4][7]
Emission Spectrum
Due to the efficient ESPT process, the fluorescence emission spectrum of HPTS is characterized by a single, broad peak with a maximum at approximately 510-512 nm .[1][3][9] This emission originates from the relaxation of the excited deprotonated form (RO⁻*) to its ground state. The large separation between the excitation and emission wavelengths (a Stokes shift of >100 nm for the ROH form) is highly advantageous, as it minimizes spectral overlap and simplifies detection.[2]
Ratiometric pH Measurement
The power of HPTS lies in its suitability for ratiometric measurements, which provides a quantitative output that is largely insensitive to variations in probe concentration, excitation light intensity, or photobleaching. The pH is determined by calculating the ratio of the fluorescence intensities emitted at ~510 nm when the sample is excited at the deprotonated and protonated peaks, respectively (e.g., Ratio = I₄₅₀ₙₘ / I₄₀₅ₙₘ).[6] This ratio is directly proportional to the ratio of the concentrations of the deprotonated and protonated forms, and thus provides a direct measure of the pH.[7]
Caption: pH-dependent equilibrium of HPTS in its ground state.
Quantitative Spectral Parameters
A summary of the key photophysical properties of HPTS is presented below. These values are essential for designing experiments and interpreting results.
| Parameter | Value | Significance | References |
| Ground State pKₐ | ~7.2 - 7.4 | Defines the optimal pH sensing range, ideal for physiological conditions. | [2][3] |
| Excited State pKₐ | ~0.4 | Enables efficient Excited-State Proton Transfer (ESPT). | [3] |
| Excitation Maxima | ~403-405 nm (protonated)~450-460 nm (deprotonated) | Dual excitation wavelengths that form the basis of ratiometric pH sensing. | [1][3][6] |
| Isosbestic Point | ~413-418 nm | pH-independent excitation wavelength used as a reference point. | [7][8] |
| Emission Maximum | ~510-512 nm | Single emission wavelength simplifies detection. | [3][9] |
| Fluorescence Quantum Yield (Φ) | High (>0.75) | Indicates high fluorescence brightness, leading to strong signals. | [2] |
| Fluorescence Lifetime (τ) | ~5.4 ns (for ROH in environments that prevent ESPT) | The time the molecule spends in the excited state. In aqueous solutions, the decay is complex due to ESPT. | [3][6] |
Field-Proven Experimental Protocols
Protocol 1: Generation of a Ratiometric pH Calibration Curve
Causality: To accurately determine an unknown pH, it is imperative to first establish a standard curve that correlates the fluorescence intensity ratio (I₄₅₀/I₄₀₅) to known pH values. This calibration must be performed under buffer and ionic strength conditions that mimic the eventual experimental system, as these factors can slightly influence HPTS fluorescence.[4]
Methodology:
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Prepare Buffer Solutions: Create a series of stable buffer solutions of known pH, covering the desired range (e.g., pH 5.5 to 8.5 in 0.5 pH unit increments). A combination of buffers like MES, HEPES, and TAPS may be required to cover a broad range effectively.
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Prepare HPTS Stock Solution: Dissolve HPTS powder in deionized water to create a concentrated stock solution (e.g., 1 mM). Protect from light.
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Prepare Working Solutions: For each buffer solution from Step 1, prepare a sample in a cuvette by diluting the HPTS stock to a final concentration of ~1 µM. The final concentration should be low enough to avoid inner filter effects.
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Set Spectrofluorometer Parameters:
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Set the emission wavelength to 510 nm.
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Set the excitation and emission slit widths (e.g., 2-5 nm).
-
-
Acquire Excitation Spectra: For each pH standard, scan the excitation wavelength from ~380 nm to ~480 nm while recording the emission at 510 nm.
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Determine Intensity Ratios: From each spectrum, record the fluorescence intensity at the peak maxima (~405 nm and ~450 nm). Calculate the ratio of these intensities (I₄₅₀/I₄₀₅).
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Plot Calibration Curve: Plot the calculated intensity ratio (Y-axis) against the corresponding pH value (X-axis).
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Fit the Data: Fit the resulting data points to a sigmoidal function (e.g., Boltzmann fit). This equation will be used to convert the fluorescence ratios of unknown samples into pH values.
Caption: Experimental workflow for generating an HPTS pH calibration curve.
Protocol 2: Monitoring Intra-liposomal pH
Causality: HPTS is an excellent probe for monitoring the internal pH of liposomes, as its membrane impermeability ensures it remains entrapped within the aqueous core. This assay is widely used in drug delivery to study endocytosis and the acidification of liposomes within cellular compartments.[1]
Methodology:
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Liposome Preparation: Prepare liposomes using a standard method (e.g., thin-film hydration followed by extrusion) in the presence of an HPTS solution (e.g., 50-100 µM HPTS in buffer).
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Removal of External HPTS: Separate the HPTS-loaded liposomes from the non-encapsulated probe. This is a critical step and is typically achieved by size exclusion chromatography (e.g., using a Sephadex column).
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Initiate pH Gradient: Resuspend the purified liposomes in an HPTS-free buffer of a different pH to create a transmembrane pH gradient.
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Fluorescence Measurement: Place the liposome suspension in a cuvette within a spectrofluorometer equipped with a magnetic stirrer.
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Ratiometric Recording: Record the fluorescence intensity at 510 nm over time, alternating the excitation wavelength between ~405 nm and ~450 nm.
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Data Analysis: Calculate the intensity ratio (I₄₅₀/I₄₀₅) at each time point. Convert these ratios to internal liposomal pH values using the previously generated calibration curve.
Advanced Considerations and Applications
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Environmental Effects: The fluorescence properties of HPTS can be influenced by the local environment. High concentrations of cations can interact with the negatively charged sulfonate groups, potentially altering the pKₐ and fluorescence response.[4] Therefore, calibration should always be performed in a medium that closely matches the experimental conditions.
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Quenching: HPTS fluorescence can be quenched by certain molecules, such as viologens. This property has been exploited to develop sensing systems for other analytes, like glucose, where the quencher's interaction with HPTS is modulated by the target analyte.[1]
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Applications: Beyond simple pH measurement, the unique properties of HPTS have been leveraged in diverse fields. It serves as a probe for studying proton transport across membranes, a reporter in enzyme assays that involve pH changes, and a key component in the development of optical CO₂ sensors.[3][5][10]
Conclusion
8-Hydroxypyrene-1,3,6-trisulfonic acid (HPTS) stands out as a premier fluorescent probe for aqueous pH measurement. Its high water solubility, membrane impermeability, strong fluorescence, and, most importantly, its capacity for ratiometric analysis make it a robust and reliable tool for researchers. A thorough understanding of its photophysical principles and careful experimental design, particularly with respect to calibration, enables the acquisition of precise and quantitative pH data in a wide array of scientific applications, from fundamental biochemistry to advanced drug delivery systems.
References
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Amdursky, N., & Nandi, R. (2022). The Dual Use of the Pyranine (HPTS) Fluorescent Probe: A Ground-State pH Indicator and an Excited-State Proton Transfer Probe. Accounts of Chemical Research, 55(18), 2467-2477. [Link][3][6]
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Lee, S. et al. (2016). HPTS fluorescent pH properties and use for tracking intracellular kinetics. ResearchGate. [Link][7]
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Rizzo, F. et al. (2021). Effects of Cations on HPTS Fluorescence and Quantification of Free Gadolinium Ions in Solution; Assessment of Intracellular Release of Gd3+ from Gd-Based MRI Contrast Agents. Molecules, 26(16), 4991. [Link][4]
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Ghosh, M. et al. (2020). Highly Sensitive Fluorescent pH Microsensors Based on the Ratiometric Dye Pyranine Immobilized on Silica Microparticles. Chemosensors, 8(4), 114. [Link][2]
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Taniguchi, M., & Lindsey, J. S. (2018). Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and Photobiology, 94(2), 290-327. [Link][11]
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ResearchGate. (n.d.). Fluorescence spectra of pyranine (excitation at 390 nm). ResearchGate. [Link][12]
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Haynes, C. J. E. et al. (2021). Supramolecular methods: the 8-hydroxypyrene-1,3,6-trisulfonic acid (HPTS) transport assay. Methods in Supramolecular Chemistry. [Link][5]
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ResearchGate. (n.d.). Sensing Mechanism and spectral behavior of HPTS dye. ResearchGate. [Link][10]
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